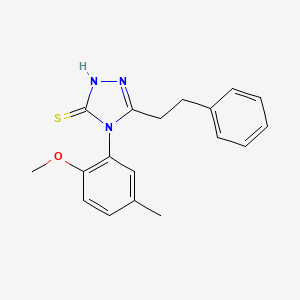![molecular formula C14H11ClN6 B4779793 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779793.png)
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
描述
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is an important member of the triazoloquinazoline family of compounds that possess potential biological activity. The compound has been studied extensively due to its unique structure and potential therapeutic applications.
科学研究应用
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and proteins involved in the regulation of cellular processes. It has been found to inhibit DNA topoisomerase I and II, which are enzymes involved in DNA replication and repair. The compound has also been found to inhibit various kinases, such as protein kinase C and cyclin-dependent kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of various cancer cell lines. In addition, the compound has been found to exhibit antiviral and antimicrobial properties, making it a potential candidate for the treatment of viral and bacterial infections.
实验室实验的优点和局限性
One of the major advantages of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of novel drugs. However, one of the limitations of the compound is its toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
未来方向
There are several future directions for the study of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline. One of the directions is the development of novel drugs based on the compound. The unique structure and potential therapeutic applications of the compound make it an attractive candidate for drug development. Another direction is the study of the compound's mechanism of action. Further studies are needed to fully understand the molecular mechanisms underlying the compound's biological activities. Finally, the compound's toxicity needs to be further investigated to determine its safety for use in clinical settings.
属性
IUPAC Name |
2-[(4-chloro-3-methylpyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6/c1-9-11(15)6-20(18-9)7-13-17-14-10-4-2-3-5-12(10)16-8-21(14)19-13/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZOFSMVUNJOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC2=NN3C=NC4=CC=CC=C4C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chlorophenyl}sulfonyl)morpholine](/img/structure/B4779722.png)
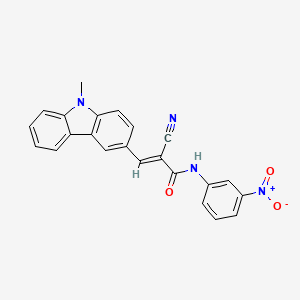
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-propanamine hydrochloride](/img/structure/B4779732.png)
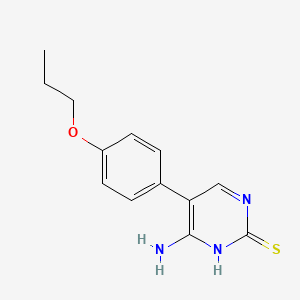
![methyl {5-bromo-4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4779752.png)
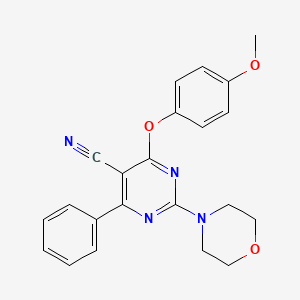
![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)
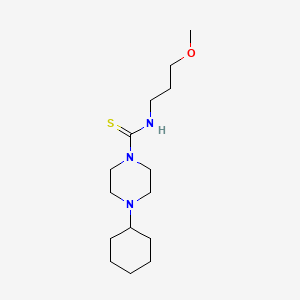
![8,9-dimethyl-2-(3-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4779796.png)

![6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4779803.png)
![1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4779814.png)
